molecular formula C15H24N2O2 B4968629 N-1-adamantyl-4-morpholinecarboxamide

N-1-adamantyl-4-morpholinecarboxamide

Numéro de catalogue B4968629
Poids moléculaire: 264.36 g/mol
Clé InChI: ZXCCYUWGIQEJMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-1-adamantyl-4-morpholinecarboxamide, also known as ADMO or Gocovri, is a drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of dyskinesia in patients with Parkinson's disease who are taking levodopa-based therapy. ADMO is a derivative of amantadine, a drug that has been used to treat Parkinson's disease for many years. ADMO has been shown to be effective in reducing dyskinesia, which is a common side effect of levodopa therapy.

Mécanisme D'action

The exact mechanism of action of N-1-adamantyl-4-morpholinecarboxamide is not fully understood. However, it is believed that N-1-adamantyl-4-morpholinecarboxamide works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of dyskinesia. N-1-adamantyl-4-morpholinecarboxamide may also have an effect on the dopaminergic system, which is involved in the regulation of movement.
Biochemical and Physiological Effects:
N-1-adamantyl-4-morpholinecarboxamide has been shown to reduce dyskinesia in patients with Parkinson's disease without compromising the antiparkinsonian effects of levodopa. N-1-adamantyl-4-morpholinecarboxamide has also been shown to improve cognitive function in patients with traumatic brain injury. N-1-adamantyl-4-morpholinecarboxamide has a half-life of approximately 24 hours and is metabolized in the liver.

Avantages Et Limitations Des Expériences En Laboratoire

N-1-adamantyl-4-morpholinecarboxamide has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied in preclinical and clinical trials. N-1-adamantyl-4-morpholinecarboxamide is also readily available and can be synthesized in large quantities. However, N-1-adamantyl-4-morpholinecarboxamide has some limitations for lab experiments. It is a relatively expensive drug, and its mechanism of action is not fully understood.

Orientations Futures

There are several future directions for the study of N-1-adamantyl-4-morpholinecarboxamide. One potential area of research is the use of N-1-adamantyl-4-morpholinecarboxamide for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of research is the development of new drugs that are based on the structure of N-1-adamantyl-4-morpholinecarboxamide. Finally, further research is needed to fully understand the mechanism of action of N-1-adamantyl-4-morpholinecarboxamide and its potential side effects.

Méthodes De Synthèse

N-1-adamantyl-4-morpholinecarboxamide can be synthesized through a multistep process involving the reaction of adamantane with ethyl chloroformate, followed by the reaction of the resulting product with morpholine. The final product is then purified through recrystallization.

Applications De Recherche Scientifique

N-1-adamantyl-4-morpholinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of dyskinesia in patients with Parkinson's disease. N-1-adamantyl-4-morpholinecarboxamide has been shown to be effective in reducing dyskinesia without compromising the antiparkinsonian effects of levodopa. N-1-adamantyl-4-morpholinecarboxamide has also been studied for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.

Propriétés

IUPAC Name

N-(1-adamantyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(17-1-3-19-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCYUWGIQEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.